4-((2,2,2-trifluoroethyl)thio)phenol
Overview
Description
4-((2,2,2-trifluoroethyl)thio)phenol is an organic compound with the molecular formula C8H7F3OS. It consists of a phenol group substituted at the para position with a 2,2,2-trifluoroethylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2,2-trifluoroethyl)thio)phenol typically involves the reaction of 4-mercaptophenol with 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
4-Mercaptophenol+2,2,2-Trifluoroethyl bromide→this compound
The reaction is usually conducted in an organic solvent, such as tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
4-((2,2,2-trifluoroethyl)thio)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced products.
Substitution: The trifluoroethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Thiol derivatives or other reduced products.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
4-((2,2,2-trifluoroethyl)thio)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 4-((2,2,2-trifluoroethyl)thio)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its phenolic and trifluoroethylthio groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,2,2-trifluoroethyl)thio)aniline
- 4-((2,2,2-trifluoroethyl)thio)benzoic acid
- 4-((2,2,2-trifluoroethyl)thio)benzaldehyde
Uniqueness
4-((2,2,2-trifluoroethyl)thio)phenol is unique due to the presence of both a phenolic hydroxyl group and a trifluoroethylthio group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, compared to similar compounds. Additionally, the trifluoroethylthio group provides unique steric and electronic effects, making this compound valuable for various applications .
Properties
CAS No. |
90314-92-4 |
---|---|
Molecular Formula |
C8H7F3OS |
Molecular Weight |
208.20 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethylsulfanyl)phenol |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2 |
InChI Key |
OXKJQDMEDQQVLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SCC(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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